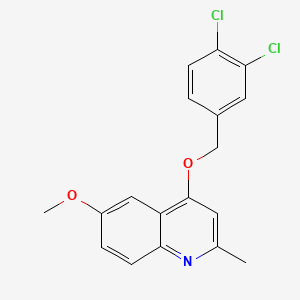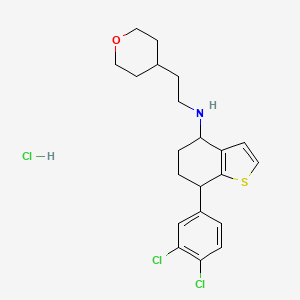
Antibacterial agent 96
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibacterial Agent 96 is a synthetic compound known for its potent antibacterial properties. It has been widely studied for its effectiveness against a broad spectrum of bacterial pathogens, including multi-drug resistant strains. This compound is particularly valued for its ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes, making it a crucial tool in the fight against bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 96 typically involves a multi-step process. The initial step often includes the formation of a core structure through a condensation reaction between a primary amine and a carboxylic acid derivative. This is followed by various functional group modifications to enhance the antibacterial activity. Common reagents used in these reactions include thionyl chloride, sodium hydroxide, and various organic solvents. The reaction conditions usually require controlled temperatures ranging from 0°C to 100°C and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove impurities. The final product is then formulated into various dosage forms, including tablets, capsules, and topical solutions.
Chemical Reactions Analysis
Types of Reactions: Antibacterial Agent 96 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and inert atmospheres.
Substitution: Catalysts like palladium on carbon, specific solvents, and temperature control.
Major Products Formed:
Scientific Research Applications
Antibacterial Agent 96 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in microbiological studies to understand bacterial resistance mechanisms and develop new antibacterial strategies.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by multi-drug resistant strains.
Industry: Utilized in the formulation of antibacterial coatings and materials to prevent bacterial contamination.
Mechanism of Action
The mechanism of action of Antibacterial Agent 96 involves several key steps:
Disruption of Bacterial Cell Walls: The compound binds to essential enzymes involved in cell wall synthesis, leading to cell lysis and death.
Inhibition of Enzymatic Activity: It targets bacterial enzymes critical for DNA replication and protein synthesis, thereby inhibiting bacterial growth and proliferation.
Generation of Reactive Oxygen Species (ROS): The compound induces the production of ROS, which cause oxidative damage to bacterial cells.
Molecular Targets and Pathways: The primary molecular targets include bacterial cell wall precursors and enzymes such as DNA gyrase and RNA polymerase. The pathways involved are those related to cell wall synthesis, DNA replication, and protein synthesis.
Comparison with Similar Compounds
Antibacterial Agent 96 is unique in its broad-spectrum activity and effectiveness against multi-drug resistant bacteria. Similar compounds include:
Penicillin: Effective against a narrower range of bacteria and susceptible to resistance mechanisms.
Ciprofloxacin: A broad-spectrum antibiotic but with different molecular targets and mechanisms of action.
Vancomycin: Primarily used for Gram-positive infections and less effective against Gram-negative bacteria.
In comparison, this compound offers a more versatile and potent option for combating bacterial infections, particularly those resistant to other antibiotics.
Properties
Molecular Formula |
C18H15Cl2NO2 |
|---|---|
Molecular Weight |
348.2 g/mol |
IUPAC Name |
4-[(3,4-dichlorophenyl)methoxy]-6-methoxy-2-methylquinoline |
InChI |
InChI=1S/C18H15Cl2NO2/c1-11-7-18(14-9-13(22-2)4-6-17(14)21-11)23-10-12-3-5-15(19)16(20)8-12/h3-9H,10H2,1-2H3 |
InChI Key |
LNOPPGNOTHHPQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)OCC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15141714.png)


![[DAla2] Dynorphin A (1-9) (porcine)](/img/structure/B15141729.png)

![[[N'-[(4S)-4-acetamido-5-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethylamino]-5-oxopentyl]carbamimidoyl]amino]phosphonic acid](/img/structure/B15141737.png)

![1-[(2R,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15141747.png)
![propan-2-yl (2S)-2-[[[(2S,3S,4R,5S)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B15141755.png)




![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B15141798.png)
